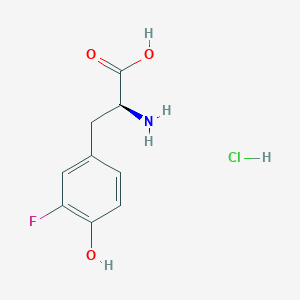

3-Fluoro-L-tyrosine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

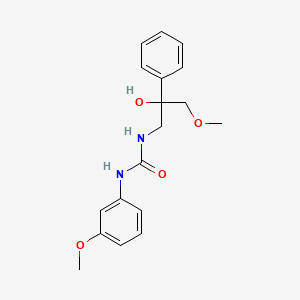

3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds has been a topic of interest in recent years . A process was developed where o-fluorophenol was transformed into 3-fluoro-l-tyrosine by Tyrosine Phenol-Lyase (TPL) and the space–time yield reached 4.2 g/L/h in fed-batch fermentation .Molecular Structure Analysis

The molecular formula of 3-Fluoro-L-tyrosine is C9H10FNO3 . The average molecular weight is 199.179 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis

Both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine produce fluoride ion in reactions with tyrosinase . Oxygenation of 2-fluoro-L-tyrosine results in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa .Physical And Chemical Properties Analysis

3-Fluoro-L-tyrosine is a white to light gray to light yellow powder to crystal . The specific rotation [a]20/D is -7.0 to -10.0 deg (C=1, 1mol/L HCl) .Aplicaciones Científicas De Investigación

Pharmaceuticals and Medicine

Fluorine atoms, such as those in 3-Fluoro-L-tyrosine hydrochloride, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . The fluorine atom’s size, electronegativity, and ability to block metabolic oxidation sites can improve the chemical properties of various medications .

Imaging Applications

3-Fluoro-L-tyrosine hydrochloride can be used in imaging applications. The incorporation of fluorine atoms into small molecules can enhance their application as imaging agents . Radiolabeled fluorine atoms are used for PET imaging in the early detection of diseases .

Dye Scaffolds

The fluorine atom can be incorporated into dye scaffolds such as fluorescein/rhodamine, coumarin, BODIPY, carbocyanine, and squaraine dyes . The presence of fluorine contributes to the application of these dyes as imaging agents .

Protein Targeting

3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [Mn], mitochondrial . This could have implications in the study of diseases related to this protein.

Amino Acids and Peptide Synthesis

As an amino acid derivative, 3-Fluoro-L-tyrosine hydrochloride can be used in the synthesis of peptides . This could be useful in the development of new therapeutic peptides.

Fluorination Reagents

3-Fluoro-L-tyrosine hydrochloride can serve as a fluorination reagent . Fluorination is a common process in the pharmaceutical industry, used to modify the properties of drug molecules.

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.

Mode of Action

3-Fluoro-L-tyrosine hydrochloride interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .

Biochemical Pathways

It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.

Result of Action

Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.

Safety and Hazards

Direcciones Futuras

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXXWLYNNMJUHP-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-L-tyrosine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2618770.png)

![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)

![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)